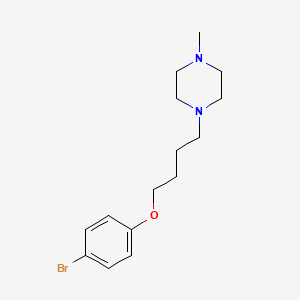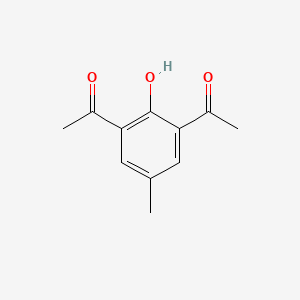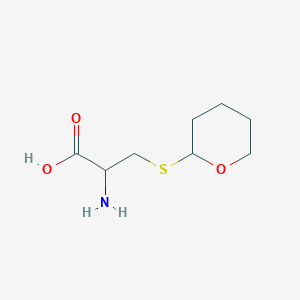
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyran, which is an unsaturated six-membered ring with one oxygen atom . Pyran derivatives have been the subject of much interest due to their broad spectrum of biological and pharmaceutical properties, such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .
Synthesis Analysis
Pyran derivatives can be synthesized via a multicomponent reaction (MCR) approach, which is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .
Molecular Structure Analysis
Pyran is an unsaturated six-membered oxygen-containing heterocycle . Depending on the position of a hydrogen atom, a pyran heterocycle can be classified as 2H-pyran or 4H-pyran . The addition of a carbonyl group to 2H-pyran or 4H-pyran results in pyran-2-one and pyran-4-one, respectively .
Chemical Reactions Analysis
The synthesis of pyran derivatives often involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds . This reaction can occur under different catalytic conditions, such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Convergent Synthesis : A study demonstrated a practical synthesis of a fibrinogen receptor antagonist using key fragments like pyrazole and N-tosylaminoalanine, which relates to the structural properties of 2-amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Hartner et al., 1999).
- One-step Synthesis : Research outlined a one-step synthesis method for substituted 2-aminobenzo[b]pyrans, demonstrating the compound's applicability in creating complex molecular structures (Shestopalov et al., 2003).
Biological and Biochemical Applications
- Taurine as a Catalyst : A study on taurine (2-aminoethanesulfonic acid) revealed its use as a bio-organic catalyst, promoting reactions to synthesize derivatives similar to 2-amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid (Shirini & Daneshvar, 2016).
- Mixed Rumen Micro-organisms and Amino Acid Biosynthesis : In a study of mixed rumen cultures, incorporation of labelled compounds into amino acids was observed, relevant to the biosynthesis pathways of similar amino acid structures (Sauer et al., 1975).
Material Science and Polymer Chemistry
- Polynucleotide Analogs : Research on the synthesis of dihydropyran-containing nucleic acid bases for polymers highlights the potential use of similar structures in advanced material science (Han et al., 1992).
- Organocatalyzed Cascade Processes : A study presented the use of compounds like N-TFA-Gly-Bt for the synthesis of chiral substituted 3-amino tetrahydro-2H-pyran-2-ones, illustrating the utility of related compounds in stereoselective synthesis (Han et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-3-(oxan-2-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c9-6(8(10)11)5-13-7-3-1-2-4-12-7/h6-7H,1-5,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKPVKPTXAQDQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

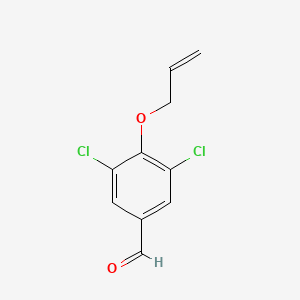




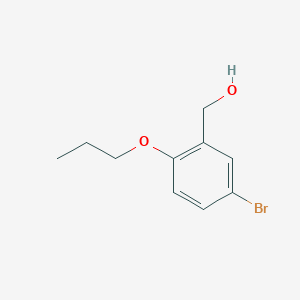
![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)
acetate](/img/structure/B1332300.png)

